11,13-Tetradecadien-1-ol, acetate, (11E)- 11,13-Tetradecadien-1-ol, acetate, (11E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484377
InChI: InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+;
SMILES:
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol

11,13-Tetradecadien-1-ol, acetate, (11E)-

CAS No.:

Cat. No.: VC16484377

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

11,13-Tetradecadien-1-ol, acetate, (11E)- -

Specification

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
IUPAC Name acetic acid;(11E)-tetradeca-11,13-dien-1-ol
Standard InChI InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+;
Standard InChI Key ABZHMTPVINHBOU-BJILWQEISA-N
Isomeric SMILES CC(=O)O.C=C/C=C/CCCCCCCCCCO
Canonical SMILES CC(=O)O.C=CC=CCCCCCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

(11E)-11,13-Tetradecadien-1-ol acetate belongs to the class of unsaturated fatty acid esters, characterized by a 14-carbon chain with double bonds at the 11th and 13th positions and an E-configuration at the 11th position. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol (CAS No. 80625-43-0). The compound’s structure is defined by the following features:

  • Acetate group: Introduced via esterification of the corresponding alcohol.

  • Double bond geometry: The E-configuration at C11 influences receptor binding specificity in target insects .

  • Chain length: The 14-carbon backbone optimizes volatility for aerial dispersal in pheromone communication .

Table 1: Molecular Properties of (11E)-11,13-Tetradecadien-1-ol Acetate

PropertyValue
IUPAC NameAcetic acid; (11E)-11,13-tetradecadien-1-ol
Molecular FormulaC₁₆H₂₈O₂
Molecular Weight252.39 g/mol
CAS Number80625-43-0
Double Bond Positions11E,13

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through stereospecific reactions to ensure correct double bond geometry. Key steps include:

  • Alcohol precursor preparation: (11E)-11,13-tetradecadien-1-ol is synthesized via Wittig reaction using trans-2-pentenal and a phosphorus ylide .

  • Esterification: The alcohol reacts with acetic anhydride in the presence of pyridine or sulfuric acid under reflux (60–80°C), achieving >90% conversion .

  • Purification: Column chromatography or distillation removes isomers and by-products.

Table 2: Optimized Reaction Conditions for Esterification

ParameterOptimal Value
Temperature70°C
CatalystPyridine (5 mol%)
Reaction Time4 hours
Yield85–92%

Industrial Manufacturing

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. High-purity feeds (>99%) minimize impurities, and in-line GC-MS ensures real-time quality control .

Biological Activity and Pheromone Function

Mechanism of Action

The compound binds to olfactory receptors on male moth antennae, triggering ion channel activation and neural signaling. Electrophysiological studies on Spodoptera cosmioides demonstrate dose-dependent responses, with thresholds as low as 1 pg/μL .

MetricValue
Optimal Dispenser Density30/ha
Attraction Range50–100 m
Reduction in Crop Damage62–71%

Comparative Analysis with Structural Analogs

The E-configuration at C11 distinguishes this compound from Z-isomers, which exhibit 30–50% lower attraction efficacy in S. cosmioides . Comparative data with other pheromones:

Table 4: Activity Comparison of Tetradecadienyl Acetates

CompoundConfigurationRelative Efficacy (%)
(11E,13Z)-11,13-TDDAE,Z100
(11Z,13E)-11,13-TDDAZ,E45
8E,10E-12:AcE,E82

TDDA: Tetradecadienyl acetate; 12:Ac: Dodecenyl acetate.

Challenges and Research Frontiers

Synthesis Limitations

Stereochemical purity remains a challenge, with industrial batches containing 5–8% Z-isomers. Advances in asymmetric hydrogenation and enzymatic resolution aim to reduce impurities to <2% .

Ecological Impact Assessment

Ongoing studies monitor non-target species exposure, with preliminary data showing minimal effects on pollinators at field concentrations (0.1–1 ng/mL) .

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